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Compound of Interest

Compound Name: Pitavastatin calcium hydrate

Cat. No.: B12774011 Get Quote

A Head-to-Head Clinical Comparison of
Pitavastatin and Atorvastatin
This guide provides a comprehensive comparison of pitavastatin and atorvastatin, two

commonly prescribed statins for the management of hypercholesterolemia. The following

sections present a detailed analysis of their comparative efficacy and safety based on data

from head-to-head clinical trials, intended for researchers, scientists, and drug development

professionals.

Efficacy Comparison
The primary measure of efficacy for statins is their ability to reduce low-density lipoprotein

cholesterol (LDL-C). Clinical trials have demonstrated that both pitavastatin and atorvastatin

are effective in lowering LDL-C, with some studies suggesting comparable efficacy at specific

dosages.

Table 1: Comparative Efficacy on Lipid Parameters
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Clinical
Trial /
Study

Pitavastat
in
Dosage

Atorvasta
tin
Dosage

Outcome
Measure

Pitavastat
in Result

Atorvasta
tin Result

p-value

PATROL

Trial[1][2]
2 mg/day 10 mg/day

LDL-C

Reduction
~40-45% ~40-45% NS

Anonymou

s Study[3]
1 mg/day 10 mg/day

LDL-C

Reduction
-37% -46% <0.001

Anonymou

s Study[3]
1 mg/day 10 mg/day

Total

Cholesterol

Reduction

-28% -32% 0.005

Anonymou

s Study[4]
2 mg/day 20 mg/day

LDL-C

Reduction
-38.2% -39.1% NS

Anonymou

s Study[4]
2 mg/day 20 mg/day

HDL-C

Change
+1.9%

-1 mg/dL

(decrease)
0.01

COMPACT

-CAD

Study[5]

2-4 mg/day
10-20

mg/day

HDL-C %

Change
+20.1% +6.3% 0.01

COMPACT

-CAD

Study[5]

2-4 mg/day
10-20

mg/day

Apolipoprot

ein A1 %

Change

+20.8% +11.4% 0.03

Anonymou

s Study[6]
4 mg/day 20 mg/day

HDL-C %

Increase
16.2% 9.2% <0.0001

Anonymou

s Study[7]
2 mg/day 10 mg/day

HDL-C

Change (6

months)

Increased Decreased -

Anonymou

s Study[8]

[9]

2 mg/day 10 mg/day

Primary

Endpoint

(Composite

CV Events)

2.9% 8.1% 0.01

Anonymou

s Study[8]

2 mg/day 10 mg/day Secondary

Endpoint

4.5% 12.9% 0.001
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[9] (Composite

CV Events

+

Revascular

ization)

NS: Not Significant

In a study comparing low-dose regimens, atorvastatin 10 mg demonstrated a greater reduction

in LDL-C and total cholesterol compared to pitavastatin 1 mg.[3] However, the PATROL trial

found that pitavastatin 2 mg/day was non-inferior to atorvastatin 10 mg/day in lowering LDL-C,

with both achieving reductions of 40-45%.[1][2]

A notable difference between the two statins appears in their effect on high-density lipoprotein

cholesterol (HDL-C). Several studies indicate that pitavastatin may have a more favorable

effect on increasing HDL-C levels compared to atorvastatin.[4][5][6][10] The COMPACT-CAD

study, a 30-month trial, found that pitavastatin significantly increased HDL-C and apolipoprotein

A1 levels compared to atorvastatin.[5] Similarly, another study showed a 16.2% increase in

HDL with pitavastatin 4 mg versus a 9.2% increase with atorvastatin 20 mg.[6]

Furthermore, a long-term study in high-risk hypercholesterolemic patients found that despite

similar LDL-C lowering effects, pitavastatin significantly reduced the risk of primary and

secondary cardiovascular endpoints compared to atorvastatin over a 240-week period.[8][9]

Safety and Tolerability
Both pitavastatin and atorvastatin are generally well-tolerated.[3][11] The incidence of adverse

events is typically low in clinical trials for both drugs. A key area of differentiation in safety

profiles relates to their effects on glucose metabolism.

Table 2: Comparative Safety and Metabolic Parameters

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.reddit.com/r/ScientificNutrition/comments/1amdiut/outcome_of_pitavastatin_versus_atorvastatin/
https://pubmed.ncbi.nlm.nih.gov/20179259/
https://pubmed.ncbi.nlm.nih.gov/21498906/
http://yiyao.inoad.com.cn/uploadfile/file/2020/0406/20200406737800.pdf
https://storage.imrpress.com/imr/journal/IJP/article/522922/1752885520817.pdf
https://pubmed.ncbi.nlm.nih.gov/23672789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12439859/
https://www.ijbcp.com/index.php/ijbcp/article/view/858
https://pubmed.ncbi.nlm.nih.gov/23672789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12439859/
https://pubmed.ncbi.nlm.nih.gov/31987664/
https://www.reddit.com/r/ScientificNutrition/comments/1amdiut/outcome_of_pitavastatin_versus_atorvastatin/
https://pubmed.ncbi.nlm.nih.gov/20179259/
https://www.researchgate.net/publication/242745988_Pitavastatin_compared_with_atorvastatin_in_primary_hypercholesterolemia_or_combined_dyslipidemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12774011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical
Trial /
Study

Pitavastat
in
Dosage

Atorvasta
tin
Dosage

Outcome
Measure

Pitavastat
in Result

Atorvasta
tin Result

p-value

PATROL

Trial[1][2]
2 mg/day 10 mg/day

HbA1c

Change

No

significant

change

Increased -

Anonymou

s Study[12]

[13]

2 mg/day 10 mg/day
HbA1c

Difference

-0.18%

lower
- 0.03

Anonymou

s Study[12]

[13]

2 mg/day 10 mg/day

Glycoalbu

min,

Fasting

Glucose,

HOMA-IR

Significantl

y lower
Higher -

PAPAGO-T

Study[14]
2 mg/day 10 mg/day

HbA1c

Change

Not

significant

Significantl

y higher
0.001

COMPACT

-CAD

Study[5]

2-4 mg/day
10-20

mg/day

Adiponecti

n Change

Significantl

y increased

No

significant

change

-

Anonymou

s Study[15]

Not

specified

Not

specified

Fasting

Blood

Glucose

Change

+2.1%

(NS)
+7.2% <0.05

NS: Not Significant

Several studies suggest that pitavastatin may have a more neutral or even favorable effect on

glucose metabolism compared to atorvastatin. The PATROL trial noted an increase in HbA1c in

the atorvastatin and rosuvastatin groups, but not in the pitavastatin group.[1][2] A prospective,

cross-over trial specifically comparing the two in patients with type 2 diabetes found that

pitavastatin treatment resulted in significantly lower levels of HbA1c, glycoalbumin, fasting

glucose, and HOMA-IR compared to atorvastatin.[12][13] Similarly, the PAPAGO-T study in
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high-risk Taiwanese patients found a significant increase in HbA1c in the atorvastatin group but

not in the pitavastatin group.[14]

Detailed Experimental Protocols
1. The PATROL Trial (Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and

Rosuvastatin for Safety and Efficacy)

Objective: To compare the safety and efficacy of atorvastatin, rosuvastatin, and pitavastatin

in patients with hypercholesterolemia.[1][2]

Study Design: A prospective, randomized, open-label, parallel-group, multi-center trial.[1][2]

[4]

Patient Population: 302 patients with elevated LDL-C levels and risk factors for coronary

artery disease were enrolled from 51 centers.[1][2] Key exclusion criteria included familial

hypercholesterolemia, severe renal disease, and uncontrolled type 2 diabetes.[2]

Treatment Arms: Patients were randomized to receive either atorvastatin (10 mg/day),

rosuvastatin (2.5 mg/day), or pitavastatin (2 mg/day) for 16 weeks.[1][2]

Endpoints:

Primary Efficacy Endpoint: Percent change in LDL-C from baseline.[1][2]

Primary Safety Endpoint: Rate of adverse drug reactions.[1][2]

Secondary Endpoints: Changes in other lipoproteins and metabolic markers like HbA1c.[1]

[2]
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Screening & Enrollment

Randomization (16 Weeks)

Endpoint Assessment

302 Patients with
Hypercholesterolemia
& CAD Risk Factors

Randomization

Atorvastatin
(10 mg/day)

n=99

Pitavastatin
(2 mg/day)

n=99

Rosuvastatin
(2.5 mg/day)

n=100

Primary Efficacy:
% Change in LDL-C

Primary Safety:
Adverse Events

Secondary:
Other Lipids, HbA1c

Click to download full resolution via product page

PATROL Trial Experimental Workflow

2. The COMPACT-CAD Study (Comparison of pitavastatin with atorvastatin in increasing HDL-

cholesterol and adiponectin)

Objective: To compare the effects of pitavastatin and atorvastatin on lipid profiles and

metabolic parameters, particularly HDL-C and adiponectin.[5]

Study Design: A randomized, open-label, parallel-group trial.[5]

Patient Population: 129 patients with stable coronary artery disease, hypercholesterolemia,

and low HDL-C (<50mg/dl).[5]
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Treatment Arms: Patients were randomly allocated to treatment with either pitavastatin (2-4

mg/day) or atorvastatin (10-20 mg/day) and were followed for 30 months.[5]

Endpoints:

Primary Endpoint: Percent changes in HDL-C and adiponectin.[5]

Secondary Endpoints: Changes in markers of glucose metabolism, other serum lipids, and

apolipoproteins.[5]

Screening & Enrollment

Randomization (30 Months)

Endpoint Assessment

129 Patients with
Stable CAD, Hypercholesterolemia,

and Low HDL-C

Randomization

Atorvastatin
(10-20 mg/day)

Pitavastatin
(2-4 mg/day)

Primary:
% Change in HDL-C

& Adiponectin

Secondary:
Glucose Metabolism Markers,
Other Lipids, Apolipoproteins

Click to download full resolution via product page

COMPACT-CAD Study Experimental Workflow

3. Glucose Metabolism Study (Comparison of effects of pitavastatin and atorvastatin on

glucose metabolism in type 2 diabetic patients)
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Objective: To compare the effects of pitavastatin and atorvastatin on glycemic control in type

2 diabetic patients with hypercholesterolemia.[12][13]

Study Design: An open-label, prospective, quasi-randomized, cross-over clinical trial.[13]

Patient Population: 28 Japanese patients with type 2 diabetes and hypercholesterolemia.[13]

Treatment Arms: The study used a cross-over design. One group received pitavastatin (2

mg/day) for 12 weeks, followed by atorvastatin (10 mg/day) for 12 weeks. The other group

received the treatments in the reverse order.[13]

Endpoints:

Primary Endpoint: Difference in glycated hemoglobin (HbA1c) between treatments.[12]

Secondary Endpoints: Changes in glycoalbumin, fasting glucose, and homeostasis model

assessment of insulin resistance (HOMA-IR).[12][13]
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Screening & Enrollment

Cross-Over Design

Endpoint Assessment

28 Patients with
Type 2 Diabetes

& Hypercholesterolemia

Quasi-Randomization

Sequence 1 Sequence 2

Period 1 (12 weeks):
Pitavastatin 2mg

Period 1 (12 weeks):
Atorvastatin 10mg

Period 2 (12 weeks):
Atorvastatin 10mg

Primary: HbA1c
Secondary: Glycoalbumin,
Fasting Glucose, HOMA-IR

Period 2 (12 weeks):
Pitavastatin 2mg

Click to download full resolution via product page

Glucose Metabolism Cross-Over Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12774011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12774011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

